disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Catalog No.
S540496
CAS No.
4499-01-8
M.F
C23H12Cl2N6Na2O8S2
M. Wt
681.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin...

CAS Number

4499-01-8

Product Name

disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

IUPAC Name

disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C23H12Cl2N6Na2O8S2

Molecular Weight

681.4 g/mol

InChI

InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2

InChI Key

DHHMYWVFMSHEIP-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

PSB-1011; PSB 1011; PSB1011.

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+]

Description

The exact mass of the compound Azure KX is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High-Performance Time-Series Analysis

  • Real-time data processing: kdb+ excels at ingesting and analyzing real-time data streams, crucial for scientific research experiments that generate continuous data. This allows researchers to monitor experiments, identify patterns, and react to changes in real-time, accelerating scientific discovery [1].
  • Faster data analysis: kdb+ is known for its exceptional speed in processing time-series data. This enables researchers to analyze large datasets quickly, leading to faster turnaround times and improved research efficiency [1].

Source

[1] KX.com - Data Analytics on Microsoft Azure ()

Large-Scale Scientific Data Management

  • Scalable storage and processing: Azure provides a scalable cloud infrastructure that can handle the ever-growing volume of scientific data. Researchers can store and process massive datasets efficiently using Azure KX, facilitating large-scale scientific projects [2].
  • Collaboration and data sharing: Azure KX allows researchers to collaborate and share data securely within their teams or with external institutions. This fosters scientific progress by enabling researchers to combine datasets and expertise for groundbreaking research [2].

Source

Advanced Analytics and Machine Learning

  • Integration with machine learning tools: Azure KX integrates seamlessly with various machine learning tools and frameworks available on Azure. This empowers researchers to leverage machine learning for tasks like data exploration, pattern recognition, and predictive modeling in their scientific investigations [3].
  • Development of custom analytics tools: The kdb+ language allows researchers to develop custom analytics tools tailored to their specific research needs. This flexibility ensures researchers can analyze their unique data sets and answer complex scientific questions [3].

Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with the molecular formula C23H12Cl2N6Na2O8S2. It features a unique structure combining a triazine moiety with an anthraquinone derivative, which contributes to its chemical properties. The compound has a molecular weight of approximately 681.39 g/mol and is known for its solubility in water due to the presence of sulfonate groups .

Typical of amines and sulfonates, including:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Sulfonation: The sulfonate groups can react further to introduce additional functional groups.
  • Redox Reactions: The anthraquinone moiety may engage in redox reactions, allowing for electron transfer processes.

These reactions are significant for its applications in dye chemistry and pharmaceuticals.

Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits notable biological activities:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures can demonstrate antimicrobial effects against various pathogens.
  • Anticancer Activity: The anthraquinone derivatives are often investigated for their potential anticancer properties due to their ability to intercalate DNA and induce apoptosis in cancer cells .

The synthesis of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves:

  • Formation of the Triazine Derivative: Starting from appropriate chlorinated triazines and reacting with an amine to form the triazine-amino compound.
  • Coupling Reaction: The triazine derivative is then coupled with an anthraquinone derivative under basic conditions to form the final compound.
  • Neutralization and Salification: The product is neutralized and treated with sodium salts to obtain the disodium salt form.

These methods require careful control of reaction conditions to achieve high yields and purity .

Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several applications:

  • Dyes and Pigments: Utilized in textile dyeing due to its vibrant colors and stability.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

Interaction studies involving this compound often focus on:

  • Protein Binding: Assessing how the compound interacts with various proteins which can influence its biological activity.
  • Cellular Uptake Mechanisms: Understanding how the compound is absorbed by cells can provide insights into its efficacy as a therapeutic agent.

These studies are crucial for developing applications in medicinal chemistry and pharmacology.

Several compounds share structural similarities with disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate:

Compound NameStructure FeaturesUnique Properties
Disodium 1-amino-4-(phenylsulfonyl)-9,10-anthraquinoneContains phenylsulfonyl groupEnhanced solubility
Disodium 1-amino-4-(sulfamoyl)-9,10-anthraquinoneSulfamoyl group additionAntimicrobial properties
Disodium 1-amino-4-(carboxylic acid)-9,10-anthraquinoneCarboxylic acid functionalityIncreased reactivity

These compounds highlight the versatility of anthraquinone derivatives while showcasing the unique structural features of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate that contribute to its distinct properties and applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

872P30Z43F

Related CAS

13324-20-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4499-01-8

Wikipedia

Azure KX

General Manufacturing Information

2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2): ACTIVE

Dates

Modify: 2024-02-18
1: Hausmann R, Schmalzing G. P2X1 and P2X2 receptors in the central nervous
2: Baqi Y, Hausmann R, Rosefort C, Rettinger J, Schmalzing G, Müller CE.

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